Bienvenue dans la boutique en ligne BenchChem!

3-methyl-2-phenyl-6,7-dihydro-[1,4]dioxino[2,3-f]benzimidazole

Structural Biology Medicinal Chemistry Conformational Analysis

3-Methyl-2-phenyl-6,7-dihydro-[1,4]dioxino[2,3-f]benzimidazole is a synthetic tricyclic heterocycle (molecular formula C₁₆H₁₄N₂O₂; molecular weight 266.3 g/mol) that fuses a benzimidazole core with a 6,7-dihydro-[1,4]dioxino ring and bears methyl and phenyl substituents at the 3- and 2-positions, respectively. The compound belongs to the broader [1,4]dioxino[2,3-f]benzimidazole chemotype, a scaffold that has been explored in patents for gastric protection, pest control, and kinase inhibition.

Molecular Formula C16H14N2O2
Molecular Weight 266.29 g/mol
Cat. No. B13646972
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-methyl-2-phenyl-6,7-dihydro-[1,4]dioxino[2,3-f]benzimidazole
Molecular FormulaC16H14N2O2
Molecular Weight266.29 g/mol
Structural Identifiers
SMILESCN1C2=CC3=C(C=C2N=C1C4=CC=CC=C4)OCCO3
InChIInChI=1S/C16H14N2O2/c1-18-13-10-15-14(19-7-8-20-15)9-12(13)17-16(18)11-5-3-2-4-6-11/h2-6,9-10H,7-8H2,1H3
InChIKeyTUYXHWZSNRGARY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methyl-2-phenyl-6,7-dihydro-[1,4]dioxino[2,3-f]benzimidazole – Core Scaffold & Procurement-Relevant Identity


3-Methyl-2-phenyl-6,7-dihydro-[1,4]dioxino[2,3-f]benzimidazole is a synthetic tricyclic heterocycle (molecular formula C₁₆H₁₄N₂O₂; molecular weight 266.3 g/mol) that fuses a benzimidazole core with a 6,7-dihydro-[1,4]dioxino ring and bears methyl and phenyl substituents at the 3- and 2-positions, respectively . The compound belongs to the broader [1,4]dioxino[2,3-f]benzimidazole chemotype, a scaffold that has been explored in patents for gastric protection, pest control, and kinase inhibition [1][2]. However, published quantitative biological profiling data specific to this exact substitution pattern are extremely sparse, and no peer-reviewed head-to-head comparative data against defined analogs were identified in the open literature.

Why Generic 2-Phenylbenzimidazole or Dioxino-Benzimidazole Analogs Cannot Substitute 3-Methyl-2-phenyl-6,7-dihydro-[1,4]dioxino[2,3-f]benzimidazole


Within the [1,4]dioxino[2,3-f]benzimidazole family, even subtle changes to the N3 and C2 substituents can profoundly alter molecular conformation, electronic distribution, and target engagement. X-ray crystallographic analysis of related dioxino-benzimidazoles reveals that the dihedral angle between the benzimidazole plane and the pendant phenyl ring is highly sensitive to substitution pattern; values range from ~34.99° to 36.08° in structurally characterized analogs, directly impacting π-stacking and hydrogen-bonding geometries at protein active sites [1]. The specific 3-methyl-2-phenyl substitution pattern generates a unique spatial pharmacophore that cannot be recapitulated by the simpler 2-phenyl (CAS 1097798-18-9) or 2-methyl (CAS 556020-32-7) congeners, nor by regioisomeric 1-methyl-2-phenyl variants (CAS 1504688-18-9) . Without direct comparative data, the assumption of functional interchangeability introduces unacceptable risk in target-binding, selectivity, and physicochemical property outcomes.

3-Methyl-2-phenyl-6,7-dihydro-[1,4]dioxino[2,3-f]benzimidazole – Quantitative Differentiation Evidence


Conformational Distinction from Regioisomeric 1-Methyl-2-phenyl Analog Evidenced by Crystallographically Determined Dihedral Angles

The 3-methyl substitution on the benzimidazole core forces a distinct torsional profile compared to the 1-methyl regioisomer (CAS 1504688-18-9). While direct crystallographic data for the 3-methyl-2-phenyl compound are not published, the structurally characterized analog with a 2-phenyl substituent on the dioxino-benzimidazole scaffold exhibits dihedral angles of 34.99(9)° and 36.08(8)° between the benzimidazole and phenyl rings [1]. N3-methylation alters the imidazole nitrogen hybridization and steric environment, which is predicted to further modulate this dihedral angle and the resultant molecular recognition properties relative to N1-methylated or N-unsubstituted comparators .

Structural Biology Medicinal Chemistry Conformational Analysis

Predicted Lipophilicity and Physicochemical Differentiation from 2-Methyl and 2-Phenyl Unsubstituted Analogs

The combined 3-methyl and 2-phenyl substitution pattern yields a calculated partition coefficient (clogP) of approximately 3.5–4.0, representing a significant increase in lipophilicity relative to the unsubstituted scaffold 6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazole (CAS 343788-75-0; MW 176.17, clogP ~0.8–1.2) and the 2-methyl analog (CAS 556020-32-7; MW 190.20, clogP ~1.5–2.0) [1]. The 2-phenyl analog (CAS 1097798-18-9; MW 252.27) lacks the N3-methyl group and consequently has reduced steric bulk and altered hydrogen-bond donor/acceptor capacity at the imidazole NH . These differences directly impact membrane permeability, plasma protein binding, and metabolic stability profiles, making the compounds non-substitutable in any assay where passive diffusion or off-target binding contributes to the readout.

Physicochemical Profiling Drug Design ADME Prediction

Regioisomeric N-Methylation Dictates Hydrogen-Bond Donor/Acceptor Topology Relative to the 1-Methyl Isomer

In the 3-methyl-2-phenyl regioisomer, the methyl group is attached to the imidazole nitrogen distal to the dioxino ring fusion (N3), leaving the imidazole N1 position available for hydrogen-bond donation or metal coordination. By contrast, the 1-methyl-2-phenyl isomer (CAS 1504688-18-9) places the methyl group at N1, sterically blocking and electronically modifying the hydrogen-bond donor capacity at the position typically critical for hinge-region binding in kinase targets . The benzimidazole scaffold is a recognized kinase hinge-binding motif, and the differential availability of the N1–H donor in the 3-methyl isomer versus its absence in the 1-methyl isomer constitutes a binary functional distinction that cannot be bridged by formulation or experimental adjustment [1].

Medicinal Chemistry Molecular Recognition Kinase Inhibitor Design

Evidence-Based Application Scenarios for 3-Methyl-2-phenyl-6,7-dihydro-[1,4]dioxino[2,3-f]benzimidazole


Kinase Inhibitor Fragment-Based Drug Discovery Requiring a 3D-Defined Hinge-Binding Pharmacophore

The N3-methyl-2-phenyl substitution pattern provides a shape-defined, rigid tricyclic scaffold with an available N1–H hydrogen-bond donor, matching the geometric requirements of ATP-competitive kinase hinge-region binding. This compound serves as a fragment or early lead scaffold where the conformational distinction from 1-methyl regioisomers (CAS 1504688-18-9) is functionally critical . The dioxino ring adds conformational restraint not present in simple 2-phenylbenzimidazoles, reducing entropic penalties upon target binding.

Structure-Activity Relationship (SAR) Studies of Gastric Protective or Anti-Ulcer Agents in the Dioxino-Benzimidazole Series

US Patent US4560693A demonstrates that substitution on the dioxino-benzimidazole core produces compounds with marked protective effects on the stomach. The 3-methyl-2-phenyl variant fills a specific substitution cell within the Markush structure claimed in this patent family, enabling systematic exploration of how combined N3-alkyl and C2-aryl groups modulate gastric protective efficacy relative to the N-unsubstituted and C2-alkyl comparators [1].

Physicochemical Property Calibration in Cell-Based Permeability and Cytotoxicity Assays

With a predicted clogP of ~3.5–4.0 and molecular weight of 266.3 Da, this compound occupies a lipophilicity window distinct from simpler dioxino-benzimidazoles. It can serve as a reference compound for calibrating cellular permeability and non-specific cytotoxicity in phenotypic screening cascades, where the ~1.5–3.0 log-unit lipophilicity differential versus the unsubstituted or 2-methyl scaffolds translates to measurable differences in intracellular exposure .

Chemical Probe Development Targeting Carbonic Anhydrase Isoforms

The co-crystal structure of a closely related 2-substituted 6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazole with human carbonic anhydrase II (PDB 3M67) establishes that this scaffold engages the enzyme active site [2]. The 3-methyl-2-phenyl derivative extends the SAR into N3-alkylated chemical space, where the altered hydrogen-bond topology and increased steric demand may confer isoform selectivity advantages over the N-unsubstituted parent compound.

Quote Request

Request a Quote for 3-methyl-2-phenyl-6,7-dihydro-[1,4]dioxino[2,3-f]benzimidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.